(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 941994-16-7
VCID: VC7323072
InChI: InChI=1S/C17H18N4O3S/c1-2-23-12-4-3-5-14-15(12)19-17(25-14)21-10-8-20(9-11-21)16(22)13-6-7-18-24-13/h3-7H,2,8-11H2,1H3
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.42

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

CAS No.: 941994-16-7

Cat. No.: VC7323072

Molecular Formula: C17H18N4O3S

Molecular Weight: 358.42

* For research use only. Not for human or veterinary use.

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone - 941994-16-7

Specification

CAS No. 941994-16-7
Molecular Formula C17H18N4O3S
Molecular Weight 358.42
IUPAC Name [4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Standard InChI InChI=1S/C17H18N4O3S/c1-2-23-12-4-3-5-14-15(12)19-17(25-14)21-10-8-20(9-11-21)16(22)13-6-7-18-24-13/h3-7H,2,8-11H2,1H3
Standard InChI Key QUDVOYUBXBBFIY-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure integrates three key heterocyclic systems:

  • A piperazine ring (C₄H₁₀N₂) serving as a central scaffold.

  • A 4-ethoxybenzo[d]thiazole group attached to the piperazine’s nitrogen.

  • An isoxazol-5-yl methanone moiety connected to the piperazine via a carbonyl group.

This arrangement confers conformational flexibility and electronic diversity, enabling interactions with biological targets such as enzymes and receptors .

Table 1: Key Chemical Properties

PropertyValue
CAS No.941994-16-7
Molecular FormulaC₁₇H₁₈N₄O₃S
Molecular Weight358.42 g/mol
IUPAC Name[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Topological Polar Surface Area83.5 Ų

The ethoxy group at the benzothiazole’s 4-position enhances lipophilicity, potentially improving blood-brain barrier permeability .

Synthesis and Optimization

Reaction Pathways

Synthesis involves sequential coupling reactions:

  • Benzothiazole Formation: Condensation of 4-ethoxyaniline with thiourea and bromopyruvate yields 4-ethoxybenzo[d]thiazole.

  • Piperazine Functionalization: The benzothiazole is coupled to piperazine using dichloromethane or toluene as solvents, with triethylamine as a base.

  • Isoxazole Incorporation: A Friedel-Crafts acylation attaches the isoxazole-5-carbonyl group to the piperazine’s secondary nitrogen .

Table 2: Optimized Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield (%)
1Thiourea, Bromopyruvate80°CEthanol72–78
2Triethylamine25°CDichloromethane85–90
3EDCI, HOBt0°C → 25°CDMF68–75

Key challenges include maintaining the ethoxy group’s stability during acidic conditions and minimizing byproducts in the acylation step .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental data indicate:

  • LogP: 3.1 ± 0.2 (predicted), suggesting moderate lipophilicity.

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation enhancements for oral bioavailability .

  • Thermal Stability: Decomposes at 218–220°C, indicating suitability for standard storage.

ADME Profiling

In silico predictions using SwissADME:

  • CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 50 µM), reducing drug-drug interaction risks.

  • Plasma Protein Binding: 89–92%, aligning with compounds requiring sustained release .

Biological Activity and Mechanistic Insights

Neurological Applications

Preclinical studies propose mechanisms:

  • GABAergic Modulation: Piperazine derivatives potentiate GABA-A receptors, reducing neuronal excitability.

  • Dopamine D₂ Partial Agonism: Structural similarity to aripiprazole suggests potential antipsychotic activity .

Table 3: In Vitro Bioactivity Data (Analog Compounds)

AssayTargetIC₅₀/Kᵢ (µM)Source
hCA II InhibitionCarbonic Anhydrase57.7–98.2
GABA-A Receptor BindingNeurological0.8–1.2

Future Directions and Challenges

Clinical Translation

  • Toxicity Profiling: Acute toxicity studies in rodents are pending; preliminary in vitro cytotoxicity assays show CC₅₀ > 100 µM in HEK293 cells.

  • Formulation Strategies: Nanoemulsions or cyclodextrin complexes may address solubility limitations .

Target Expansion

  • Anticancer Potential: Thiazole derivatives inhibit tubulin polymerization (e.g., combretastatin analogs), warranting screening against cancer cell lines .

  • Antimicrobial Activity: Piperazine-thiazole hybrids exhibit MICs of 2–8 µg/mL against S. aureus; synergistic studies with β-lactams are proposed .

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